molecular formula C6H12O2Si B085233 Trimethylsilyl acrylate CAS No. 13688-55-6

Trimethylsilyl acrylate

Cat. No. B085233
CAS RN: 13688-55-6
M. Wt: 144.24 g/mol
InChI Key: OTYBJBJYBGWBHB-UHFFFAOYSA-N
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Description

Trimethylsilyl acrylate, also known as Acrylic acid trimethylsilanyl ester, is a compound with the linear formula CH2=CHCO2Si(CH3)3 . It is characterized by chemical inertness and a large molecular volume .


Synthesis Analysis

Trimethylsilyl acrylate can be synthesized using 1-methylimidazole and chlorotrimethylsilane. The reaction mixture is stirred at 85°C for one hour, and then the phase separation is awaited over the course of two hours .


Molecular Structure Analysis

The molecular structure of Trimethylsilyl acrylate is represented by the SMILES string CSi©OC(=O)C=C . It has a molecular weight of 144.24 g/mol .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Trimethylsilyl acrylate has a boiling point of 53°C/0.2 mmHg and a density of 0.984 g/mL at 25°C. Its refractive index is n20/D 1.4090 .

Scientific Research Applications

  • Polymerization Initiator : TMSA derivatives, such as tris(trimethylsilyl)silane (TTMSS), have been shown to be effective initiators for the polymerization of acrylate monomers. The high reactivity and low selectivity of TTMSS toward the addition to alkenes are due to antagonist polar and enthalpy effects (Lalevée, Allonas, & Fouassier, 2007).

  • Synthesis of Semiconductor Polymers : TMSA has been utilized in the synthesis of semiconductor polymers carrying pendant perylene bisimide groups. This process involved a combination of nitroxide-mediated radical polymerization of trimethylsilyl propargyl acrylate and subsequent chemical reactions (Lang, Neubig, Sommer, & Thelakkat, 2010).

  • Graft Polymerization : TMSA has been applied in graft polymerization processes, like the grafting of acrylic acid onto specific polymers. This application significantly alters the surface properties of the polymer films (Masuda, Kotoura, Tsuchihara, & Higashimura, 1991).

  • Polymer Synthesis and Properties : TMSA and its derivatives have been studied for their reactivity in free radical and anionic polymerization processes. The steric effects of the trimethylsilyl group adjacent to the double bond in these monomers influence their reactivity and the properties of the resulting polymers (Ottolenghi, Fridkin, & Zilkha, 1963).

  • Enhanced Durability in Nanoimprint Lithography : In nanoimprint lithography, bis(trimethylsilyl)phenyl-containing (meth)acrylates, which include TMSA derivatives, have been used to improve the durability of imprint resist patterns against oxygen reactive ion etching (Ito, Sato, Tasaki, Watanuki, Nemoto, & Nakagawa, 2016).

  • Catalysis in Organic Synthesis : TMSA derivatives have been employed in various organic synthesis processes like the Prins cyclization and in the synthesis of natural products such as (+)-civet (Sultana, Indukuri, Deka, & Saikia, 2013).

  • Controlled Polymerization : The use of TMSA in atom transfer radical polymerization and other controlled polymerization techniques has been explored, leading to the synthesis of block copolymers with specific properties (Muhlebach, Gaynor, & Matyjaszewski, 1998).

Safety And Hazards

Trimethylsilyl acrylate is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

Trimethylsilyl acrylate could be used in the production of biobased polymer molecules, which is a goal for the future .

properties

IUPAC Name

trimethylsilyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBJBJYBGWBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339226
Record name Trimethylsilyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl acrylate

CAS RN

13688-55-6
Record name Trimethylsilyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl Acrylate (stabilized with BHT)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
T Uryu, H Shiroki, M Okada… - Journal of Polymer …, 1971 - Wiley Online Library
… Therefore, trimethylsilyl acrylate polymers were prepared with a radical initiator in order to investigate the effect of other bulky ester groups. The polymers were converted into PMA's by …
Number of citations: 37 onlinelibrary.wiley.com
KT Lim, SE Webber, KP Johnston - Macromolecules, 1999 - ACS Publications
… Preparation of Trimethylsilyl Acrylate (TMSA). This monomer was synthesized by a base-catalyzed reaction. In a 250 mL three-neck flask equipped with a nitrogen inlet were placed …
Number of citations: 82 pubs.acs.org
J Tanaka, S Kanemasa, H Kobayashi, O Tsuge - Chemistry Letters, 1989 - journal.csj.jp
Reactions of alkyl Grignard reagents with methyl 2-(trimethylsilyl)acrylate produce, after quenching with water, 1:2 adducts in most cases as single diastereomers. Tight chelation …
Number of citations: 9 www.journal.csj.jp
O Tsuge, S Kanemasa, Y Ninomiya - Chemistry Letters, 1984 - journal.csj.jp
CHEMISTRY LETTERS, pp. 1993-1996, 1984. (C) The Chemical Society of Japan 1984 MICHAEL ADDITION-PETERSON OLEFINATION SEQUENCE OF Page 1 CHEMISTRY …
Number of citations: 3 www.journal.csj.jp
R Sole, A Scrivanti, MM Alam… - Applied Organometallic …, 2021 - Wiley Online Library
The alkoxycarbonylation of trimethylsilylacetylene has been studied in order to develop an atom economic sustainable synthesis of 2‐(trimethylsilyl)acrylates, a family of valuable …
Number of citations: 2 onlinelibrary.wiley.com
SKA Jeganathan, T Tobin, DS Watt - thomastobin.com
… The Michael addition of primary and secondary amines to trimethylsilyl acrylate afforded B—(a]kylamino)- and B—(dialkylamino)propionic acids, respectively, in good yield. … We report …
Number of citations: 2 www.thomastobin.com
S Kwiatkowski, A Jeganathan, T Tobin, DS Watt - Synthesis, 1989 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 11 www.thieme-connect.com
AA Prishchenko, MV Livantsov… - … Journal of Main …, 2008 - Wiley Online Library
… In the present work, we showed that the reaction of bis(trimethylsiloxy)phosphine A with trimethylsilyl acrylate and its various functionalized or cyclic analogues is a convenient route to …
Number of citations: 99 onlinelibrary.wiley.com
TD Beeson, A Mastracchio, JB Hong, K Ashton… - Science, 2007 - science.org
The asymmetric α-addition of relatively nonpolar hydrocarbon substrates, such as allyl and aryl groups, to aldehydes and ketones remains a largely unsolved problem in organic …
Number of citations: 778 www.science.org
A Ottolenghi, M Fridkin, A Zilkha - Canadian Journal of …, 1963 - cdnsciencepub.com
… with Butyl Lithium (a) Methyl a-trimethylsilyl acrylate (4 g) was dissolved in dry ether (10 ml) … n ,Vapkthnlene To freshly distilled methyl a-trimethylsilyl acrylate (4 g) dissolved in dry ether (…
Number of citations: 58 cdnsciencepub.com

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